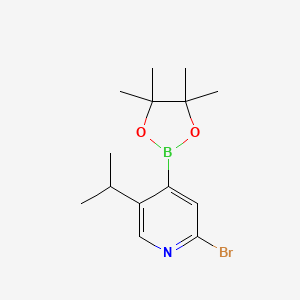
2-Bromo-5-ethoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethoxy-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fifth position, and a nitro group at the third position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-3-nitropyridine typically involves the nitration of 2-bromo-5-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-5-ethoxy-3-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents
Applications De Recherche Scientifique
2-Bromo-5-ethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-ethoxy-3-nitropyridine is primarily determined by its functional groups The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ringThe ethoxy group can influence the compound’s solubility and reactivity in different solvents .
Comparaison Avec Des Composés Similaires
2-Bromo-3-nitropyridine: Lacks the ethoxy group, leading to different reactivity and applications.
2-Ethoxy-5-nitropyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-nitropyridine: Lacks the ethoxy group, resulting in different solubility and reactivity properties
Uniqueness: 2-Bromo-5-ethoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the ethoxy group enhances its solubility and modifies its electronic properties, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7BrN2O3 |
|---|---|
Poids moléculaire |
247.05 g/mol |
Nom IUPAC |
2-bromo-5-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |
Clé InChI |
RLRSHHWYKQXFFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


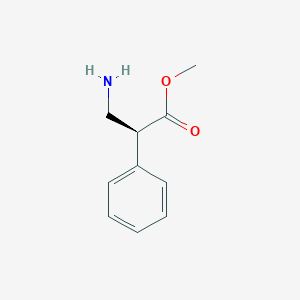
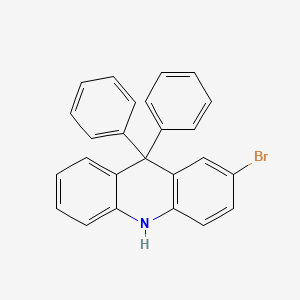

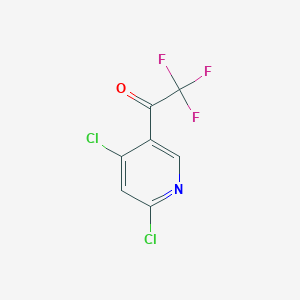
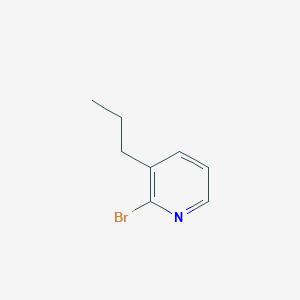
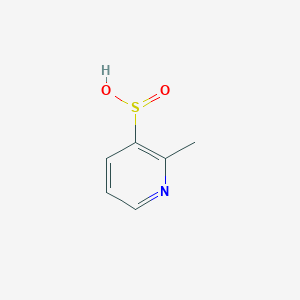
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

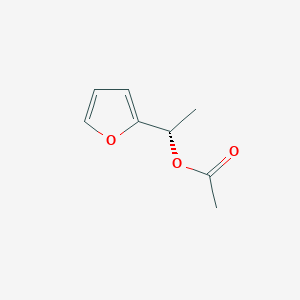
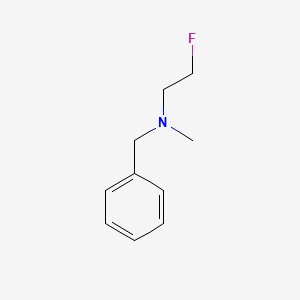
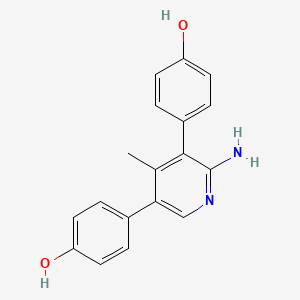
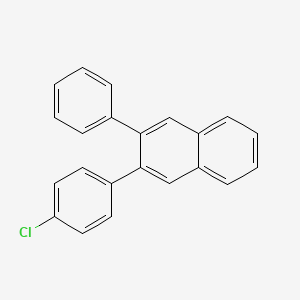
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
